GGTI-298 Trifluoroacetate is a potent and cell-permeable inhibitor of geranylgeranyltransferase I (GGTase-I) [, , , , , , , , , , , , , , , , , , , , , , , , , , ]. GGTase-I is an enzyme that catalyzes the transfer of a 20-carbon isoprenoid lipid, geranylgeranyl pyrophosphate, to cysteine residues located near the C-terminus of proteins, a process known as prenylation. This modification is crucial for the localization and function of various proteins, particularly those belonging to the Ras superfamily of small GTPases [, , , ].
Mechanism of Action
GGTI-298 Trifluoroacetate specifically inhibits GGTase-I, thereby preventing the geranylgeranylation of Rho GTPases and other proteins requiring this modification for membrane association and function [, , , , , , , , , , , , , , , , , , , ]. By disrupting the prenylation process, GGTI-298 Trifluoroacetate interferes with downstream signaling pathways regulated by these GTPases, ultimately impacting various cellular processes.
Applications
Investigating the role of Rho GTPases: GGTI-298 Trifluoroacetate serves as a valuable tool to study the functions of Rho GTPases in various cellular processes such as cell proliferation, apoptosis, migration, invasion, cytoskeletal organization, and vesicle trafficking [, , , , , , , , , , , , , , , , , , , ].
Studying disease pathogenesis: Researchers utilize GGTI-298 Trifluoroacetate to explore the role of Rho GTPases in the development and progression of various diseases, including cancer, fibrosis, and inflammatory disorders [, , , , , , , , , , , , , , , , ].
Evaluating therapeutic potential: GGTI-298 Trifluoroacetate has been investigated, predominantly in preclinical settings, for its potential as an anticancer agent, either alone or in combination with other therapies, due to its ability to inhibit tumor cell proliferation, induce apoptosis, and reduce tumor growth [, , , , , , , , , , , ].
Related Compounds
Lovastatin
Compound Description: Lovastatin is a statin, a class of drugs that inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol synthesis [, , ]. Lovastatin has been shown to induce apoptosis in tumor cells by blocking the synthesis of isoprenoid compounds, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the prenylation of proteins like Ras and Rho GTPases [, , , ].
Mevalonate
Compound Description: Mevalonate is the product of the HMG-CoA reductase reaction and a key intermediate in the mevalonate pathway, which leads to the synthesis of cholesterol and isoprenoids like FPP and GGPP [, , , ]. Supplementation with mevalonate can reverse the effects of statins and other inhibitors of the mevalonate pathway [, , ].
Relevance: Mevalonate is relevant to GGTI-298 Trifluoroacetate because it is the precursor of geranylgeranyl pyrophosphate (GGPP), which is required for GGTase I activity. Supplementing cells with mevalonate can overcome the effects of GGTI-298 Trifluoroacetate by replenishing the GGPP pool [, ].
Geranylgeranyl Pyrophosphate (GGPP)
Compound Description: GGPP is an isoprenoid lipid synthesized in the mevalonate pathway [, , , ]. It serves as the substrate for geranylgeranyltransferases, which attach geranylgeranyl groups to proteins, particularly Rho GTPases, to facilitate their membrane association and function [, , , , ].
Relevance: GGPP is directly relevant to GGTI-298 Trifluoroacetate because it is the substrate of GGTase I, the enzyme that GGTI-298 Trifluoroacetate inhibits. GGPP supplementation can reverse the effects of GGTI-298 Trifluoroacetate by providing the substrate for protein geranylgeranylation [, ].
Farnesyl Pyrophosphate (FPP)
Compound Description: FPP is another isoprenoid lipid produced in the mevalonate pathway [, , ]. It is the substrate for farnesyltransferase (FTase), which attaches farnesyl groups to proteins, including Ras, for membrane localization and signaling [, , ].
Relevance: While both are involved in protein prenylation, FPP is relevant to GGTI-298 Trifluoroacetate because it highlights the specificity of the inhibitor. GGTI-298 Trifluoroacetate specifically targets GGTase I and does not affect farnesylation by FTase. Studies have shown that the effects of GGTI-298 Trifluoroacetate are not reversed by FPP supplementation, confirming its specificity [, , ].
FTI-277
Compound Description: FTI-277 is a specific inhibitor of FTase, preventing the farnesylation of proteins like Ras [, , , , ]. It has been investigated as a potential anticancer agent [, , ].
GGTI-298
Compound Description: GGTI-298 is a specific inhibitor of GGTase I, preventing the geranylgeranylation of proteins, particularly Rho GTPases [2, 8, 9, 11-13, 15, 16, 18, 20, 22, 23, 25, 28, 29]. It has been investigated for its potential therapeutic effects in various diseases, including cancer and fibrosis [, , , , , , , , ].
YM-53601
Compound Description: YM-53601 is an inhibitor of squalene synthase, an enzyme upstream of both FPP and GGPP synthesis in the mevalonate pathway [, ]. It effectively inhibits both farnesylation and geranylgeranylation of proteins.
Relevance: YM-53601 is relevant to GGTI-298 Trifluoroacetate because it demonstrates the importance of the mevalonate pathway in protein prenylation. While GGTI-298 Trifluoroacetate specifically targets GGTase I, YM-53601 blocks the pathway upstream, providing a broader inhibition of prenylation [, ].
NE-10790
Compound Description: NE-10790 is a phosphonocarboxylate analogue of the bisphosphonate risedronate. It selectively inhibits Rab geranylgeranyl transferase (Rab GGTase) in osteoclasts and macrophages []. Unlike inhibitors of farnesyl transferase (FTase) or GGTase I, NE-10790 specifically affects the prenylation of Rab proteins, which are involved in intracellular membrane trafficking [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(2S)-2-[[[4-[[(2R)-2-amino-3-mercaptopropyl]amino]-2-(1-naphthalenyl)phenyl]-oxomethyl]amino]-4-methylpentanoic acid methyl ester is a leucine derivative.
Gabapentin is a gamma-amino acid that is cyclohexane substituted at position 1 by aminomethyl and carboxymethyl groups. Used for treatment of neuropathic pain and restless legs syndrome. It has a role as an anticonvulsant, a calcium channel blocker, an environmental contaminant and a xenobiotic. It is functionally related to a gamma-aminobutyric acid. Gabapentin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid ([GABA]) that was first approved for use in the United States in 1993. It was originally developed as a novel anti-epileptic for the treatment of certain types of seizures - today it is also widely used to treat neuropathic pain. Gabapentin has some stark advantages as compared with other anti-epileptics, such as a relatively benign adverse effect profile, wide therapeutic index, and lack of appreciable metabolism making it unlikely to participate in pharmacokinetic drug interactions.. It is structurally and functionally related to another GABA derivative, [pregabalin]. The physiologic effect of gabapentin is by means of Decreased Central Nervous System Disorganized Electrical Activity. Gabapentin is a unique anticonvulsant that is used as adjunctive therapy in management of epilepsy and for neuropathic pain syndromes. Therapy with gabapentin is not associated with serum aminotransferase elevations, but several cases of clinically apparent liver injury from gabapentin have been reported. Gabapentin is a synthetic analogue of the neurotransmitter gamma-aminobutyric acid with anticonvulsant activity. Although its exact mechanism of action is unknown, gabapentin appears to inhibit excitatory neuron activity. This agent also exhibits analgesic properties. (NCI04) Gabapentin was originally developed as a chemical analogue of gamma-aminobutyric acid (GABA) to reduce the spinal reflex for the treatment of spasticity and was found to have anticonvulsant activity in various seizure models. In addition, it also displays antinociceptive activity in various animal pain models. Clinically, gabapentin is indicated as an add-on medication for the treatment of partial seizures, and neuropathic pain. It was also claimed to be beneficial in several other clinical disorders such as anxiety, bipolar disorder, and hot flashes. The possible mechanisms or targets involved in the multiple therapeutic actions of gabapentin have been actively studied. Since gabapentin was developed, several hypotheses had been proposed for its action mechanisms. They include selectively activating the heterodimeric GABA(B) receptors consisting of GABA(B1a) and GABA(B2) subunits, selectively enhancing the NMDA current at GABAergic interneurons, or blocking AMPA-receptor-mediated transmission in the spinal cord, binding to the L-alpha-amino acid transporter, activating ATP-sensitive K(+) channels, activating hyperpolarization-activated cation channels, and modulating Ca(2+) current by selectively binding to the specific binding site of [(3)H]gabapentin, the alpha(2)delta subunit of voltage-dependent Ca(2+) channels. Different mechanisms might be involved in different therapeutic actions of gabapentin. In this review, we summarized the recent progress in the findings proposed for the antinociceptive action mechanisms of gabapentin and suggest that the alpha(2)delta subunit of spinal N-type Ca(2+) channels is very likely the analgesic action target of gabapentin. (A7831). A cyclohexane-gamma-aminobutyric acid derivative that is used for the treatment of PARTIAL SEIZURES; NEURALGIA; and RESTLESS LEGS SYNDROME. See also: Gabapentin Enacarbil (active moiety of).
Gabexate methanesulfonate is a methanesulfonate salt, a member of guanidines and a benzoate ester. A serine proteinase inhibitor used therapeutically in the treatment of pancreatitis, disseminated intravascular coagulation (DIC), and as a regional anticoagulant for hemodialysis. The drug inhibits the hydrolytic effects of thrombin, plasmin, and kallikrein, but not of chymotrypsin and aprotinin.
(S)-(+)-4-Amino-3-hydroxybutyric acid [(S)-GABOB] can be prepared starting from ethyl (S)-4-chloro-3-hydroxybutyrate. GABOB, also known as γ-Amino-β-hydroxybutyric acid, β-hydroxy-γ-aminobutyric acid, β-hydroxy-GABA, is an anticonvulsant which is used for the treatment of epilepsy in Europe, Japan, and Mexico. It is also an endogenous active metabolite and analogue of the neurotransmitter γ-aminobutyric acid (GABA), and for this reason, may function as a neurotransmitter itself.
Gadobutrol is a medicinal product used in diagnostic magnetic resonance imaging (MRI) in adults and children. It provides contrast enhancement during cranial, spinal, breast, or other investigations. In the central nervous system, Gadobutrol works by highlighting any areas with disrupted blood brain barrier (BBB) and/or abnormal vascularity. In breast tissue, Gadobutrol exposes the presence and extent of malignant breast disease. Similarly, gadobutrol is also used in contrast-enhanced magnetic resonance angiography (CE-MRA) for the diagnosis of stroke, detection of tumor perfusion, and presence of focal cerebral ischemia.
Gadoxetate Disodium is a paramagnetic contrast agent consisting of the disodium salt of the gadolinium ion chelated with the lipophilic moiety ethoxybenzyl (EOB) bound to diethylenetriamine pentaacetic acid (DTPA). When placed in a magnetic field, gadolinium produces a large magnetic moment and so a large local magnetic field, which can enhance the relaxation rate of nearby protons; as a result, the signal intensity of tissue images observed with magnetic resonance imaging (MRI) may be enhanced. Because this agent is preferentially taken up by normal functioning hepatocytes, normal hepatic tissue is enhanced with MRI while tumor tissue is unenhanced. In addition, because this agent is excreted in the bile, it may be used to visualize the biliary system using MRI.